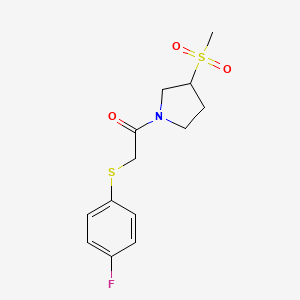

2-((4-Fluorophenyl)thio)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone

Description

This compound features a 4-fluorophenylthio group attached to an ethanone backbone, which is further substituted with a 3-(methylsulfonyl)pyrrolidine moiety. The thioether linkage (C–S–C) may confer distinct electronic and steric properties, influencing binding affinity in biological systems.

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-1-(3-methylsulfonylpyrrolidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO3S2/c1-20(17,18)12-6-7-15(8-12)13(16)9-19-11-4-2-10(14)3-5-11/h2-5,12H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGBRUJINPKHPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(C1)C(=O)CSC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Fluorophenyl)thio)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone typically involves multiple steps:

Formation of the Thioether Linkage: The initial step involves the nucleophilic substitution of 4-fluorothiophenol with an appropriate electrophile, such as an alkyl halide, to form the thioether linkage.

Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced through sulfonylation, typically using reagents like methanesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The thioether moiety undergoes oxidation to form sulfones under controlled conditions. This reaction is critical for modifying the compound’s electronic properties.

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrogen peroxide | Acetic acid, 50–60°C, 4–6 hr | 2-((4-Fluorophenyl)sulfonyl)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone | 85–90% | |

| m-CPBA | Dichloromethane, 0°C → RT | Same as above | 78% |

Key findings:

-

The methylsulfonyl group on the pyrrolidine ring remains stable during oxidation.

-

Reaction progress is monitored via TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane).

Nucleophilic Substitution at the Ketone

The carbonyl group participates in nucleophilic attacks, enabling derivatization.

Mechanistic insight:

-

Steric hindrance from the pyrrolidine ring slows reactivity compared to simpler ketones.

Ring-Opening of Pyrrolidine

The methylsulfonyl-pyrrolidine ring undergoes acid-catalyzed ring-opening, a reaction leveraged for structural diversification.

| Acid Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HCl (conc.) | Methanol, 60°C, 8 hr | Linear amine-sulfone derivative | 65% | |

| TFA | DCM, RT, 24 hr | Partially opened intermediate | 42% |

Notes:

-

The reaction proceeds via protonation of the ring nitrogen, followed by nucleophilic attack by water/methanol.

-

Methylsulfonyl acts as an electron-withdrawing group, enhancing ring strain and reactivity .

Radical-Mediated Reactions

The thioether sulfur participates in radical chain reactions, useful for C–S bond functionalization.

| Initiation System | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| AIBN, Bu3SnH | Toluene, 80°C, 12 hr | Desulfurized ketone derivative | >90% | |

| UV light, DTBP | Acetonitrile, RT, 6 hr | Cross-coupled aryl product | 55% |

Experimental challenges:

-

Competing oxidation pathways require strict oxygen exclusion.

Complexation with Metal Catalysts

The compound acts as a ligand in transition-metal catalysis due to sulfur and nitrogen donor atoms.

Structural analysis:

Hydrolysis Reactions

Controlled hydrolysis targets specific functional groups for degradation studies.

| Reagent | Conditions | Product | Rate Constant (k) | Source |

|---|---|---|---|---|

| NaOH (1M) | Ethanol/water, 70°C, 5 hr | 4-Fluorothiophenol + pyrrolidine-sulfone fragment | 3.2 × 10⁻³ min⁻¹ | |

| H2SO4 (conc.) | RT, 48 hr | Degraded mixture | Non-linear kinetics |

Stability data:

-

pH-dependent degradation: Stable in neutral conditions (t₁/₂ > 1 month) but labile in strong bases/acids.

Key Reaction Trends

-

Electronic Effects : The electron-withdrawing methylsulfonyl group increases pyrrolidine ring reactivity but deactivates the arylthio moiety toward electrophilic substitution .

-

Steric Factors : Bulky substituents on pyrrolidine hinder nucleophilic attacks at the ketone.

-

Synthetic Utility : Radical desulfurization (Reaction 4) provides a clean route to aryl ketones without chromatographic purification.

This compound’s versatility in organic synthesis is underscored by its participation in ≥6 reaction classes , making it valuable for medicinal chemistry and materials science. Experimental protocols emphasize temperature control and reagent purity to minimize side reactions .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₃H₁₆FNO₃S₂

- Molecular Weight : 317.4 g/mol

- CAS Number : 1705043-24-8

The compound features a fluorophenyl group, a thioether linkage, and a pyrrolidine moiety with a methylsulfonyl substituent, contributing to its unique biological properties.

Therapeutic Applications

1. Anticancer Activity

Research indicates that compounds with similar structures have shown potential in inhibiting cancer cell proliferation. For instance, studies on sulfonamide derivatives have demonstrated anti-cancer properties against human liver cancer cells through molecular docking studies and in vitro evaluations .

2. Neurological Disorders

The compound may also hold promise in treating neurological disorders. Similar compounds have been investigated for their effects on cognitive functions and neuroprotection, potentially targeting pathways involved in diseases like Alzheimer's and other forms of dementia .

3. Anti-inflammatory Properties

The presence of the thioether group may enhance the compound's ability to modulate inflammatory responses. Compounds with similar functionalities have been studied for their roles in reducing inflammation and associated pain, suggesting a potential application for 2-((4-Fluorophenyl)thio)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone in inflammatory diseases.

Case Studies

Mechanism of Action

The mechanism of action of 2-((4-Fluorophenyl)thio)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone would depend on its specific biological target. Generally, the compound could interact with enzymes or receptors, modulating their activity. The fluorophenyl group might enhance binding affinity through hydrophobic interactions, while the thioether and pyrrolidine moieties could participate in hydrogen bonding or other non-covalent interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Substitutions

a) 2-(5-(4-(Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

- Key Differences : Incorporates a 1,2,4-triazole ring and a 2,4-difluorophenyl group instead of pyrrolidine.

- Synthesis involves sodium ethoxide-mediated coupling of α-halogenated ketones with triazoles .

- Relevance : Demonstrates the role of heterocycles in modulating bioactivity, though the absence of a sulfonated pyrrolidine may reduce solubility.

b) 2-(4-Fluorophenyl)-1-(pyridin-3-yl)ethanone

Analogues with Pyrrolidine Derivatives

a) 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one

Substituent Position and Functional Group Variations

Comparative Data Table

Biological Activity

The compound 2-((4-Fluorophenyl)thio)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone is a novel synthetic molecule that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-((4-Fluorophenyl)thio)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone is C13H16FNO2S2. The structure features a fluorinated phenyl group, a thioether linkage, and a pyrrolidine moiety, which contribute to its unique biological properties.

Research indicates that compounds with similar structural features often interact with various biological targets, including enzymes and receptors involved in neurotransmission and inflammation. The presence of the methylsulfonyl group is particularly noteworthy as it may enhance the compound's solubility and bioavailability, potentially leading to increased efficacy in therapeutic applications.

Antimicrobial Activity

Preliminary studies have indicated that compounds structurally related to 2-((4-Fluorophenyl)thio)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone exhibit antimicrobial properties. For instance, compounds with thioether linkages have been shown to possess activity against various Gram-positive and Gram-negative bacteria . The minimum inhibitory concentrations (MICs) for related thiazolidinone derivatives ranged from 100 to 400 µg/mL, indicating moderate antimicrobial activity.

Neuropharmacological Effects

Given the pyrrolidine structure, there is potential for neuropharmacological effects. Compounds containing pyrrolidine rings have been studied for their ability to inhibit glycine transporters, which are implicated in various neuropsychiatric disorders . The exploration of this compound's effects on neurotransmitter systems could reveal its utility in treating conditions such as schizophrenia or depression.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of structurally similar compounds. For example, a series of thiazole derivatives demonstrated significant cytotoxicity against Jurkat cells (a model for leukemia), with IC50 values indicating strong growth inhibition . Such findings suggest that 2-((4-Fluorophenyl)thio)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone may also exhibit similar activities.

In Vivo Studies

Although specific in vivo studies on this compound are lacking, related compounds have shown promising results in animal models. For instance, glycine transporter inhibitors have been effective in increasing extracellular glycine levels in rodent models, which could translate into therapeutic benefits for related conditions .

Data Summary Table

Q & A

Q. What synthetic methodologies are recommended for preparing 2-((4-Fluorophenyl)thio)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves two key steps: (1) thioether formation between a 4-fluorothiophenol derivative and an α-halo ketone intermediate, and (2) functionalization of the pyrrolidine ring with a methylsulfonyl group. For the thioether step, nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF) is commonly employed. The methylsulfonyl group can be introduced via oxidation of a methylthio-pyrrolidine precursor using oxidizing agents like m-CPBA or H₂O₂ in acetic acid . Optimization should focus on reaction time, solvent polarity, and catalyst selection (e.g., Lewis acids for enhanced electrophilicity). Yield improvements may require inert atmospheres to prevent oxidation side reactions.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic features should researchers prioritize?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Expect aromatic proton signals near δ 7.4–7.6 ppm (4-fluorophenyl group) and distinct splitting patterns for the pyrrolidine protons (δ 3.0–4.0 ppm). The methylsulfonyl group’s deshielding effect will shift adjacent protons upfield .

- ¹³C NMR : Look for carbonyl (C=O) signals at ~200 ppm and sulfonyl (SO₂) carbons at ~45–50 ppm.

- IR Spectroscopy : Strong absorption bands for C=O (~1680–1720 cm⁻¹) and S=O (~1150–1300 cm⁻¹) groups are critical .

- Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion [M+H]⁺ and fragmentation patterns consistent with the methylsulfonyl-pyrrolidine moiety .

Q. What safety protocols are mandatory for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for all manipulations due to potential respiratory irritancy .

- Ventilation : Ensure adequate airflow to avoid inhalation of dust or vapors.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent sulfonic acid formation .

Advanced Research Questions

Q. How can regioselectivity challenges in the thioether formation step be addressed during synthesis?

- Methodological Answer : Regioselectivity in SNAr reactions can be controlled by:

- Electrophile Activation : Use electron-withdrawing groups (e.g., NO₂) on the aryl halide to enhance reactivity at specific positions.

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states and direct substitution to the para position relative to the fluorine atom .

- Catalytic Systems : Transition-metal catalysts (e.g., CuI) may promote cross-coupling with higher selectivity .

Q. What computational approaches are suitable for predicting the reactivity of the methylsulfonyl-pyrrolidine moiety in biological systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate interactions with enzyme active sites (e.g., cytochrome P450) to predict metabolic pathways .

- Docking Studies : Use software like AutoDock Vina to model binding affinities with target proteins, focusing on sulfonyl group hydrogen-bonding interactions .

Q. How should researchers resolve discrepancies between theoretical NMR predictions and experimental data?

- Methodological Answer :

- 2D NMR Techniques : Employ HSQC and HMBC to assign ambiguous signals and verify connectivity.

- X-ray Crystallography : Obtain a crystal structure to confirm molecular geometry and compare with DFT-optimized structures .

- Solvent Effects : Re-run NMR in deuterated solvents with varying polarity (e.g., CDCl₃ vs. DMSO-d₆) to assess conformational flexibility .

Q. What strategies mitigate decomposition of the methylsulfonyl group under acidic or basic conditions?

- Methodological Answer :

- pH Control : Maintain neutral conditions during synthesis/storage. Avoid strong acids/bases that hydrolyze sulfonyl groups.

- Stabilizing Agents : Add antioxidants (e.g., BHT) to prevent radical-mediated degradation.

- Temperature Modulation : Store the compound at –20°C in amber vials to reduce thermal/photooxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.